molecular formula C17H15NO B13495856 6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B13495856
M. Wt: 249.31 g/mol
InChI Key: GQHQSQLCHDWIOX-UHFFFAOYSA-N
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Description

6-(Naphthalen-2-yl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a naphthalene moiety and a spiro-oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under basic conditions. For instance, the reaction of a naphthalene derivative with a suitable spirocyclic precursor can yield the desired compound through a series of cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its combination of a naphthalene moiety with a spiro-oxirane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

6-naphthalen-2-yl-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C17H15NO/c18-10-17(8-16(9-17)11-19-12-16)15-6-5-13-3-1-2-4-14(13)7-15/h1-7H,8-9,11-12H2

InChI Key

GQHQSQLCHDWIOX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C#N)C3=CC4=CC=CC=C4C=C3)COC2

Origin of Product

United States

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